1,3-Dioxepin, 2-hexyl-4,7-dihydro-
Description
Chiral Amine-Organocatalyzed Systems
Pioneering work by MacMillan and coworkers demonstrated that chiral secondary amines, such as imidazolidinones, catalyze the [4+3]-cycloaddition between 4-silyloxypentadienals and dienes. In a representative example:
- Substrates : 4-Trimethylsilyloxy-2,4-pentadienal and 2,5-dimethylfuran
- Catalyst : (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (20 mol%)
- Conditions : Trifluoroacetic acid (10 mol%), dichloromethane, −20°C
- Outcome : Cycloadduct formed in 64% yield with 89% enantiomeric excess.
This methodology suggests that substituting the silyloxy group with a hexyl chain could direct analogous stereoselectivity in 2-hexyl-1,3-dioxepin synthesis. Computational studies indicate that the chiral amine forms a transient enamine intermediate, which undergoes suprafacial attack by the diene to establish the C2 stereocenter.
Transition Metal-Catalyzed Variants
While Rh(II) catalysts have been extensively studied for [2+1]-cycloadditions, their application to [4+3] systems remains underexplored. Preliminary data from Grubbs-type ruthenium complexes show promise in mediating enantioselective cycloadditions of strained oxepins, though yields for hexyl-substituted derivatives remain suboptimal (≤45%).
Properties
CAS No. |
61732-96-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-hexyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
BKMHRWAUFCKQFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC=CCO1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Aldehydes with 1,4-Butanediol
The most common and established method for synthesizing 4,7-dihydro-1,3-dioxepins, including derivatives such as 1,3-Dioxepin, 2-hexyl-4,7-dihydro-, involves the acid-catalyzed reaction of an aldehyde with 1,4-butanediol. This process is typically carried out in the presence of an acid catalyst and a water-immiscible solvent, with continuous removal of water to drive the reaction forward.
Key reaction conditions and steps include:
- Catalyst: Strong acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are employed to facilitate cyclization.
- Solvent: Water-immiscible solvents like benzene, toluene, or hexane are used to dissolve reactants and enable azeotropic removal of water.
- Reactant ratio: Approximately equimolar amounts of aldehyde and 1,4-butanediol are optimal for high yields.
- Temperature: The reaction is conducted at reflux temperatures, typically between 80°C and 105°C.
- Water removal: The reaction generates water, which is continuously distilled off to shift equilibrium toward product formation.
- Neutralization and work-up: Upon completion, the reaction mixture is neutralized with sodium carbonate, and the solvent is removed by distillation under reduced pressure to isolate the product.
Example from patent literature:
A representative synthesis involved refluxing 200 mL of benzene with 0.25 g of p-toluenesulfonic acid. One mole (132 g) of cinnamaldehyde and one mole (88 g) of 1,4-butanediol were added dropwise over about 80 minutes. The reaction temperature was maintained between 82°C and 104°C. Water (17 mL) was collected as an azeotrope. After neutralization and solvent removal, the 4,7-dihydro-2-styryl-1,3-dioxepin was obtained as a liquid product, confirmed by infrared spectroscopy.
This procedure is adaptable to various aldehydes, including alkyl-substituted aromatic aldehydes, to yield a range of 4,7-dihydro-1,3-dioxepin derivatives. The aldehyde component can be sourced commercially or synthesized via aldol condensation reactions.
Cyclization Using Alkylated Alkenediols and Carbonyl Compounds
Another preparation route involves the cyclization of carbonyl compounds with alkenediols under acidic conditions:
- Diol source: Alkenediols such as 2-butene-1,4-diol or 2,5-dimethyl-3-hexyne-2,5-diol.
- Catalysts: Acidic catalysts like p-toluenesulfonic acid are used.
- Solvents: Entrainer solvents such as toluene or cyclohexane assist in azeotropic water removal.
- Reaction: The carbonyl compound and alkenediol undergo cyclization with water elimination to form alkylated 4,7-dihydro-1,3-dioxepins.
This method is particularly useful for synthesizing alkylated derivatives of 4,7-dihydro-1,3-dioxepins, which can subsequently be transformed via hydroformylation to 5-formyl-1,3-dioxepanes.
Data Table Summarizing Preparation Conditions and Yields
| Preparation Parameter | Details |
|---|---|
| Reactants | Aldehyde (e.g., hexyl-substituted aldehyde), 1,4-butanediol |
| Molar ratio | Approximately 1:1 (aldehyde:diol) |
| Catalyst | p-Toluenesulfonic acid (0.25 g per 200 mL solvent) or concentrated sulfuric acid |
| Solvent | Benzene, toluene, or hexane |
| Temperature range | 80°C to 105°C |
| Reaction time | Addition of reactants dropwise over ~80 minutes; reflux continued until water ceases |
| Water removal | Continuous azeotropic distillation |
| Neutralization | Sodium carbonate to neutralize acid catalyst |
| Product isolation | Distillation under reduced pressure |
| Product confirmation | Infrared spectroscopy, boiling point determination |
| Typical yield | High yields reported (exact % varies with substrate and conditions) |
Research Outcomes and Analytical Data
- The cyclization reactions proceed smoothly under the described conditions, with water removal being critical to drive the equilibrium toward product formation.
- The reaction tolerates a variety of aldehyde substrates, including aromatic and alkyl-substituted aldehydes, enabling synthesis of diverse 1,3-dioxepin derivatives.
- Infrared spectroscopy confirms the characteristic functional groups of the dioxepin ring.
- Boiling points under reduced pressure provide physical data for product identification.
- The use of p-toluenesulfonic acid as catalyst and benzene or toluene as solvent is consistently effective across multiple examples.
- Hydroformylation of the cyclized products further expands the utility of these compounds in synthetic chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dioxepin derivatives.
Scientific Research Applications
2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Chain Length Variations
2-Propyl-4,7-Dihydro-1,3-Dioxepin
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol (CAS 4469-34-5)
- Key Differences: The shorter propyl chain reduces hydrophobicity compared to the hexyl derivative. This compound is noted as a pharmaceutical impurity (Vitamin B6 Impurity 1) .
2-Butyl-4,7-Dihydro-1,3-Dioxepin
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol (CAS 61732-95-4)
- Key Differences: Intermediate chain length between propyl and hexyl derivatives. No specific applications are cited, but its properties likely balance hydrophobicity and reactivity .
Parent Compound: 4,7-Dihydro-1,3-Dioxepin
- Molecular Formula : C₅H₈O₂
- Molecular Weight : 100.12 g/mol (CAS 5417-32-3)
Substituent Branching Effects
2-sec-Butyl-4,7-Dihydro-1,3-Dioxepin
- Molecular Formula : C₉H₁₆O₂
- CAS : 53338-06-0
Functional Group Modifications
2,2-Dimethyl-4,7-Dihydro-1,3-Dioxepin
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.08 g/mol (CAS 1003-83-4)
- Key Differences: The geminal dimethyl groups introduce steric hindrance, which may stabilize the ring structure and alter reactivity compared to mono-alkyl derivatives .
Data Tables
Table 1. Structural and Physical Properties
Research Findings
Impact of Alkyl Chain Length
Substituent Branching and Reactivity
Pharmacological and Industrial Relevance
- Fragrance applications (e.g., CAS 68797-69-3) highlight the role of alkyl chain length in modulating volatility and scent profiles .
Biological Activity
1,3-Dioxepin, 2-hexyl-4,7-dihydro- is a cyclic ether compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
1,3-Dioxepin compounds are characterized by a dioxepin ring structure, which contributes to their unique chemical properties. The specific compound in focus features a hexyl substituent at the 2-position and a dihydro configuration at the 4 and 7 positions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that various dioxepin derivatives exhibit significant antimicrobial activity. A study conducted on dioxepin compounds showed that they possess inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antioxidant Activity
Another area of interest is the antioxidant potential of 1,3-Dioxepin derivatives. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that the compound may scavenge free radicals effectively, thus contributing to its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dioxepin derivatives, including 1,3-Dioxepin, 2-hexyl-4,7-dihydro-. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to known antibiotics .
- Antioxidant Properties : In a study assessing the antioxidant capabilities of various dioxepins, it was found that 1,3-Dioxepin, 2-hexyl-4,7-dihydro- showed significant radical scavenging activity in vitro. The compound's ability to reduce oxidative stress markers in cellular models was highlighted as a promising avenue for further research .
The biological activity of 1,3-Dioxepin, 2-hexyl-4,7-dihydro- can be attributed to its structural features:
- Cell Membrane Interaction : The hydrophobic hexyl group enhances its ability to integrate into lipid membranes, potentially disrupting microbial cell integrity.
- Free Radical Scavenging : The dioxepin structure may facilitate electron donation to free radicals, neutralizing them before they can cause cellular damage.
Q & A
Q. What experimental designs compare substituent effects on the physical properties of 1,3-dioxepin derivatives?
- Methodological Answer : Use a structure-activity relationship (SAR) approach. Synthesize analogs with varying alkyl chain lengths (e.g., hexyl vs. propyl) and evaluate properties like hydrophobicity (via logP measurements) or thermal stability (via differential scanning calorimetry). Statistical tools (e.g., principal component analysis) can correlate structural features with observed trends .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Molecular Weight (100.1158) | NIST Standard Reference Data | |
| LogP (Hexyl Derivative) | Chromatographic Retention Time | |
| Thermal Stability | Differential Scanning Calorimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
